molecular formula C19H29F3N4O B10908899 2-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-[1-(4-methylpiperidin-1-yl)propan-2-yl]propanamide

2-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-[1-(4-methylpiperidin-1-yl)propan-2-yl]propanamide

Cat. No.: B10908899
M. Wt: 386.5 g/mol
InChI Key: IEEZDAXKFHOJQQ-UHFFFAOYSA-N
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Description

2-[5-CYCLOPROPYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]-N~1~-[1-METHYL-2-(4-METHYLPIPERIDINO)ETHYL]PROPANAMIDE is a complex organic compound that features a pyrazole ring substituted with cyclopropyl and trifluoromethyl groups, and a propanamide moiety linked to a piperidine derivative

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[5-CYCLOPROPYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]-N~1~-[1-METHYL-2-(4-METHYLPIPERIDINO)ETHYL]PROPANAMIDE typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized via a cyclization reaction involving hydrazine and a 1,3-diketone

    Substitution with Cyclopropyl Group: The cyclopropyl group can be introduced through a substitution reaction using cyclopropyl halides under basic conditions.

    Formation of the Propanamide Moiety: The propanamide moiety can be synthesized by reacting the pyrazole derivative with acryloyl chloride in the presence of a base.

    Attachment of the Piperidine Derivative: The final step involves the attachment of the piperidine derivative through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

2-[5-CYCLOPROPYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]-N~1~-[1-METHYL-2-(4-METHYLPIPERIDINO)ETHYL]PROPANAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine nitrogen or the amide carbonyl carbon.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.

Scientific Research Applications

2-[5-CYCLOPROPYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]-N~1~-[1-METHYL-2-(4-METHYLPIPERIDINO)ETHYL]PROPANAMIDE has several scientific research applications:

    Medicinal Chemistry: The compound can be used as a lead compound for the development of new drugs, particularly those targeting the central nervous system or inflammatory pathways.

    Pharmacology: It can be used to study the pharmacokinetics and pharmacodynamics of pyrazole derivatives.

    Industrial Chemistry:

Mechanism of Action

The mechanism of action of 2-[5-CYCLOPROPYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]-N~1~-[1-METHYL-2-(4-METHYLPIPERIDINO)ETHYL]PROPANAMIDE involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to changes in cellular signaling pathways. The exact molecular targets and pathways involved would depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • **2-[5-CYCLOPROPYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]-N~1~-[1-METHYL-2-(4-METHYLPIPERIDINO)ETHYL]PROPANAMIDE
  • **2-[5-CYCLOPROPYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]-N~1~-[1-METHYL-2-(4-METHYLPIPERIDINO)ETHYL]BUTANAMIDE
  • **2-[5-CYCLOPROPYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]-N~1~-[1-METHYL-2-(4-METHYLPIPERIDINO)ETHYL]PENTANAMIDE

Uniqueness

The uniqueness of 2-[5-CYCLOPROPYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]-N~1~-[1-METHYL-2-(4-METHYLPIPERIDINO)ETHYL]PROPANAMIDE lies in its specific substitution pattern, which may confer unique biological activities and chemical reactivity compared to other similar compounds. The presence of the trifluoromethyl group, in particular, can significantly influence the compound’s lipophilicity, metabolic stability, and binding affinity to biological targets.

Properties

Molecular Formula

C19H29F3N4O

Molecular Weight

386.5 g/mol

IUPAC Name

2-[5-cyclopropyl-3-(trifluoromethyl)pyrazol-1-yl]-N-[1-(4-methylpiperidin-1-yl)propan-2-yl]propanamide

InChI

InChI=1S/C19H29F3N4O/c1-12-6-8-25(9-7-12)11-13(2)23-18(27)14(3)26-16(15-4-5-15)10-17(24-26)19(20,21)22/h10,12-15H,4-9,11H2,1-3H3,(H,23,27)

InChI Key

IEEZDAXKFHOJQQ-UHFFFAOYSA-N

Canonical SMILES

CC1CCN(CC1)CC(C)NC(=O)C(C)N2C(=CC(=N2)C(F)(F)F)C3CC3

Origin of Product

United States

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